molecular formula C8H9BO4 B13469591 (4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid

(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid

Cat. No.: B13469591
M. Wt: 179.97 g/mol
InChI Key: LRCVZQCPAOWSJB-UHFFFAOYSA-N
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Description

(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid is a high-purity boronic acid derivative designed for advanced synthetic and medicinal chemistry applications. Its core structure incorporates a benzodioxole ring, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in key molecular interactions . This compound serves as a critical building block in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form biaryl and other complex molecular architectures essential in material science and pharmaceutical development. The methyl substitution on the benzodioxole ring fine-tunes the compound's electronic properties and lipophilicity, which can influence both its reactivity in cross-coupling and its bioactivity in final target molecules. Benzodioxole-containing structures are frequently explored in the synthesis of compounds with diverse biological activities . Furthermore, such boronic acids are instrumental in developing sensitive chemical sensors, as demonstrated by research where a benzo[d]dioxol-5-yl derivative was used to create a highly selective electrochemical sensor for detecting toxic heavy metal ions like Pb²⁺ . As a key intermediate, this compound holds significant value for researchers building libraries of druglike small molecules for screening against therapeutic targets, such as RNA repeat expansions implicated in diseases like myotonic dystrophy type 2 . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9BO4

Molecular Weight

179.97 g/mol

IUPAC Name

(4-methyl-1,3-benzodioxol-5-yl)boronic acid

InChI

InChI=1S/C8H9BO4/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3,10-11H,4H2,1H3

InChI Key

LRCVZQCPAOWSJB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(C=C1)OCO2)C)(O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

Overview:
The Suzuki-Miyaura coupling is the most prevalent method for synthesizing arylboronic acids, including (4-Methylbenzo[d]dioxol-5-yl)boronic acid . This approach involves coupling an aryl halide with a boronic acid or ester under palladium catalysis.

Synthetic Route:

  • Starting Material: 4-Bromo-1,3-benzodioxole derivatives, which are commercially available or synthesized via electrophilic aromatic substitution.
  • Reagents:
    • Aryl halide (e.g., 4-bromo-1,3-benzodioxole)
    • Boronic acid or boronate ester (e.g., bis(pinacolato)diboron)
    • Palladium catalyst (e.g., Pd(dppf)Cl₂)
    • Base (e.g., potassium carbonate or sodium hydroxide)
    • Solvent mixture (e.g., dioxane/water)

Procedure:
The typical reaction involves stirring the aryl halide with the boronic acid derivative, palladium catalyst, and base at elevated temperatures (around 80-100°C) under inert atmosphere for 12-24 hours.

Reaction Conditions and Yield Data:

Parameter Details Reference
Catalyst Pd(dppf)Cl₂
Base K₂CO₃ or NaOH
Solvent 1,4-Dioxane/water
Temperature 100°C
Yield 70-85%

Borylation of Aromatic Precursors

Overview:
Another prominent method involves direct borylation of aromatic compounds using diboron reagents, such as bis(pinacolato)diboron, facilitated by palladium catalysis.

Methodology:

  • Starting Material: 4-Chlorobenzo[d]dioxole or similar halogenated derivatives.
  • Reagents:
    • Bis(pinacolato)diboron (B₂pin₂)
    • Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalyst
    • Base such as potassium acetate (KOAc)
    • Solvent: Dioxane or DMF

Reaction Conditions:

  • Reflux at 80-100°C for 12-24 hours under inert atmosphere.
  • Hydrolysis of the boronate ester to the free boronic acid is achieved via treatment with aqueous acids or oxidative conditions.

Yield Data:

Parameter Details Reference
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄
Reagent B₂pin₂
Base KOAc
Solvent Dioxane
Yield 75-88% (boronic ester), subsequent hydrolysis yields 64-70% boronic acid

Functional Group Transformations and Precursors

Overview:
Precursor compounds such as (6-bromobenzo[d]dioxol-5-yl)methanol can be converted into boronic acids through halogen-metal exchange followed by borylation.

Key Steps:

  • Step 1: Oxidation of methyl groups to aldehydes or acids, or direct halogenation at the aromatic ring.
  • Step 2: Halogenation (bromination) at the 6-position of the benzodioxole ring.
  • Step 3: Borylation via Miyaura borylation or lithiation followed by boron reagent addition.

Experimental Conditions:

  • Bromination typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator.
  • Lithiation is performed using n-BuLi at -78°C, followed by quenching with trialkyl borates.

Example Data:

Parameter Details Reference
Bromination Reagents NBS, AIBN (radical initiator)
Lithiation n-BuLi at -78°C, followed by boron reagent (e.g., isopropyl borate)
Hydrolysis Aqueous HCl to obtain boronic acid
Yield Bromination: 80-90%; Borylation: 70-85%

Advanced Synthetic Strategies

Recent research explores regioselective iodination and sulfonyl fluoride modifications, which can serve as intermediates for further borylation. For example, the regioselective synthesis of ortho-iodobiphenylboronic acids demonstrates the versatility of halogen exchange and subsequent borylation steps, which could be adapted for benzodioxole derivatives.

Key Reactions:

  • Metal–iodine exchange (MIE) for regioselective iodination.
  • Lithiation of sulfonyl fluoride derivatives followed by borylation.

Research Highlights:

  • High regioselectivity and yields (up to 88%) in boronic acid formation.
  • Potential for scale-up and application in organocatalysis and medicinal chemistry.

Summary of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Suzuki-Miyaura coupling Aryl halides, boronic acids, Pd catalyst 80-100°C, inert atmosphere, 12-24h High yields, versatile, broad substrate scope Requires pre-functionalized halides
Borylation of halogenated aromatics B₂pin₂, Pd catalyst, base Reflux, inert atmosphere, 12-24h Direct access to boronic acids Sensitive to steric hindrance
Lithiation and boron reagent addition n-BuLi, trialkyl borates -78°C, followed by hydrolysis Precise regioselectivity Requires strict temperature control
Halogenation and subsequent borylation NBS, AIBN, boron reagents Radical conditions, reflux Selective functionalization Multi-step process

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous media.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Boranes.

Scientific Research Applications

(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Key Structural Analogues

Table 1: Structural Analogues of (4-Methylbenzo[d][1,3]dioxol-5-yl)boronic Acid

Compound Name Substituents on Benzo[d][1,3]dioxole Key Features
Benzo[d][1,3]dioxol-5-yl boronic acid None Simplest analogue; unsubstituted core
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid 2,2-Difluoro Electron-withdrawing substituents
(4,7-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid 4,7-Difluoro Halogenation at adjacent positions
3,4-Methylenedioxyphenyl boronic acid Synonymous with unsubstituted core Common in Suzuki couplings

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance

  • Benzo[d][1,3]dioxol-5-yl boronic acid (unsubstituted) : Achieves moderate yields (61%) in ortho-arylation reactions (e.g., with aromatic sulfoximines) .
  • This compound: Expected to show enhanced reactivity due to the electron-donating methyl group, which may stabilize the transition state in coupling reactions.
  • Fluorinated Analogues : (2,2-Difluoro derivative) is commercially available but may exhibit reduced reactivity due to electron-withdrawing effects, similar to 3-bromo phenylboronic acid (19% yield in ortho-arylation) .

Radiofluorination Feasibility

  • Unsubstituted benzo[d][1,3]dioxol-5-yl boronic acid precursors (e.g., 6-formyl derivatives) failed to produce 6-[¹⁸F]FP in Cu-mediated radiofluorination, suggesting steric or electronic limitations .

Physicochemical Properties

Table 2: Comparative Properties

Property This compound (2,2-Difluoro Analogue) Unsubstituted Analogue
pKa (Boronic Acid) ~8.5–9.5* Lower (~7.5–8.5)* ~8.5–9.5
Solubility Moderate in polar aprotic solvents Higher aqueous solubility Moderate
Hydrogel Formation Likely forms dynamic esters with diols Enhanced ester stability Less stable

*Estimated based on substituent effects: Methyl (electron-donating) raises pKa, while fluorine (electron-withdrawing) lowers it .

Biological Activity

(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its antiproliferative effects, antibacterial activity, and potential applications in drug development.

Chemical Structure and Properties

The compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a carbon atom that is part of an aromatic ring. The structure can be represented as follows:

C10H11BO4\text{C}_{10}\text{H}_{11}\text{B}\text{O}_4

This structure contributes to its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, a study evaluated its effects on human breast cancer cells (MCF-7) and found significant cytotoxic activity with an IC50 value of 18.76 ± 0.62 µg/mL . This indicates that the compound can effectively inhibit the proliferation of cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-718.76 ± 0.62
K562Not specified
MV4-11Not specified

The mechanism behind this activity involves the induction of apoptosis, as evidenced by increased levels of cleaved caspase-9 and poly(ADP-ribose) polymerase (PARP) cleavage in treated cells . Furthermore, flow cytometric analysis indicated a reduction in the proportion of actively proliferating cells after treatment.

Antibacterial Activity

Boronic acids are known for their antibacterial properties, and this compound is no exception. It has demonstrated effectiveness against various bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 6.50 mg/mL . The compound's ability to disrupt bacterial cell wall synthesis contributes to its antibacterial action.

Table 2: Antibacterial Activity

Bacterial StrainMIC (mg/mL)
Escherichia coli6.50
Other strainsNot specified

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound exhibits moderate inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurotransmission .
  • Kinase Inhibition : It shows high selectivity for certain kinases, making it a valuable ligand for studying receptor subtypes and potential therapeutic targets .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of boronic acid derivatives, including this compound. For example:

  • Synthesis and Characterization : A novel boronic ester derived from quercetin exhibited superior biological activity compared to its parent compound .
  • Antiproliferative Effects : The compound was tested against multiple cancer cell lines with varying degrees of success, indicating potential for further development in oncology .

Q & A

Basic Questions

Q. What are the key steps and analytical techniques for synthesizing and characterizing (4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid?

  • Synthesis : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Reaction conditions such as solvent choice (THF or aqueous mixtures), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) are critical for optimizing yields .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography provides bond-length and torsional-angle data, essential for understanding steric and electronic effects .

Q. How do reaction conditions influence the efficiency of cross-coupling reactions involving this boronic acid?

  • Key Parameters :

ParameterOptimal RangeImpact
SolventTHF/H₂O (3:1)Enhances solubility and catalyst activity
Temperature80–90°CBalances reaction rate and side-product formation
BaseNa₂CO₃ or K₃PO₄Facilitates transmetalation by deprotonating intermediates
CatalystPd(PPh₃)₄ (2–3 mol%)Ensieves high turnover without excessive costs
  • Poor solvent choice or suboptimal temperatures can reduce yields by >50% due to incomplete coupling or hydrolysis .

Advanced Questions

Q. What mechanistic insights explain the role of transmetalation in Suzuki-Miyaura reactions with this boronic acid?

  • The reaction proceeds through oxidative addition, transmetalation (rate-determining step), and reductive elimination. Transmetalation efficiency depends on the boronic acid’s ability to form a tetrahedral boronate intermediate with the base. Computational studies (DFT) suggest that electron-withdrawing substituents on the benzo[d][1,3]dioxole ring accelerate this step by polarizing the B–O bond . Kinetic experiments using stopped-flow spectroscopy reveal activation energies of ~60 kJ/mol for aryl halide partners .

Q. How do substituents on the benzo[d][1,3]dioxole ring affect biological activity or binding affinity?

  • Comparative Analysis :

SubstituentBiological TargetIC₅₀ (μM)Key Interaction
4-MethylTubulin polymerization21–22*Hydrophobic pocket binding
6-BromoGlycoproteinsN/AEnhanced diol affinity via halogen bonding
4,7-DifluoroEnzymatic diol sites0.48–2.1**Fluorine-induced dipole interactions
  • *Data from structurally analogous boronic acids in tubulin inhibition studies .
  • **Data from combretastatin analogs with boronic acid substitution .

Q. Can this boronic acid be integrated into fluorescent sensors for diol-containing biomolecules?

  • Yes. The boronic acid group forms reversible cyclic esters with 1,2- or 1,3-diols (e.g., sugars, glycoproteins). Sensor design involves conjugating the compound to fluorophores (e.g., dansyl or BODIPY). Binding-induced changes in fluorescence intensity or wavelength (e.g., 20–50 nm shifts) are quantified using ratiometric measurements. Competitive assays with alizarin red S validate specificity .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for cross-coupling reactions with halogenated aryl partners: How should researchers address this?

  • Observed Data :

  • 4-Bromophenyl boronic acid: 65% yield .
  • 3-Bromophenyl boronic acid: 19% yield .
    • Resolution : Steric hindrance from meta-substituents slows transmetalation. Use bulky ligands (e.g., SPhos) or microwave-assisted heating (100–120°C) to improve yields. Kinetic profiling (e.g., Arrhenius plots) can identify optimal conditions for challenging substrates .

Methodological Recommendations

Q. What strategies enhance the stability of this boronic acid in aqueous solutions?

  • Approaches :

  • pH Control : Maintain solutions at pH 7–9 to prevent hydrolysis.
  • Co-solvents : Use DMSO or DMF (10–20% v/v) to reduce water activity.
  • Protection : Convert to pinacol ester derivatives for long-term storage .

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